Ethyl 5-cyano-1H-pyrazole-3-carboxylate

Description

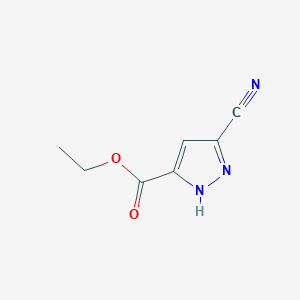

Ethyl 5-cyano-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a cyano group at position 5 and an ethyl carboxylate ester at position 3 of the pyrazole ring. Pyrazole scaffolds are widely studied due to their versatility in medicinal chemistry, agrochemicals, and materials science. The electron-withdrawing cyano group enhances the compound’s reactivity, making it a valuable intermediate for synthesizing heterocyclic compounds.

Properties

IUPAC Name |

ethyl 3-cyano-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHFICXBLBEZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-cyano-1H-pyrazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of β-ketonitriles with hydrazine derivatives. For instance, the reaction of ethyl cyanoacetate with hydrazine hydrate under reflux conditions yields the desired pyrazole derivative . Another method includes the use of transition-metal catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs continuous flow reactors to enhance the efficiency and scalability of the process. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyrazole-3-carboxylic acids.

Reduction: Ethyl 5-amino-1H-pyrazole-3-carboxylate.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 5-cyano-1H-pyrazole-3-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced properties.

Biology

The compound exhibits significant biological activities, including:

- Antimicrobial Activity : Research indicates that it has notable inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. Minimum inhibitory concentrations (MIC) have shown efficacy comparable to standard antibiotics like ampicillin .

- Anti-inflammatory Properties : Studies utilizing the carrageenan-induced paw edema model in rats have demonstrated that derivatives of this compound can significantly reduce inflammation compared to control groups .

- Anticancer Activity : Preliminary investigations suggest potential anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways.

Industry

In industrial applications, this compound is utilized in developing agrochemicals and pharmaceuticals due to its biological activity profile. Its derivatives are being explored for their potential as effective therapeutic agents in treating infections and inflammation.

Case Studies and Research Findings

Numerous studies have investigated the efficacy of this compound and its derivatives:

- Study on Antimicrobial Properties : A comprehensive evaluation revealed that certain derivatives exhibited strong antifungal activity, suggesting their potential use in agricultural pest control .

- Anti-inflammatory Evaluation : A comparative analysis indicated that some pyrazole derivatives had IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac sodium, highlighting their therapeutic potential.

Data Table: Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Antimicrobial | Iovu et al. (2003) | Exhibited significant fungicidal properties |

| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Inhibited COX enzymes; comparable to diclofenac sodium |

| Anticancer | Recent studies | Induced apoptosis in cancer cell lines |

Mechanism of Action

The mechanism of action of ethyl 5-cyano-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitrile group in the compound can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural and functional differences between Ethyl 5-cyano-1H-pyrazole-3-carboxylate and related compounds:

Crystallographic and Computational Insights

Tools like Mercury CSD and SHELX suites enable comparative analysis of crystal structures, though such studies are absent for the target compound.

Biological Activity

Ethyl 5-cyano-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

This compound has a molecular formula of C₇H₈N₄O₂ and a molecular weight of approximately 180.17 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, contributing to its reactivity and biological properties.

The synthesis typically involves the reaction of ethyl cyanoacetate with hydrazine derivatives under reflux conditions. For example, one common method includes:

- Reagents : Ethyl cyanoacetate and hydrazine hydrate.

- Conditions : Reflux in ethanol or other suitable solvents.

- Outcome : Formation of this compound as the primary product.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit antimicrobial activity against various bacterial strains. For instance, certain analogs have shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Activity

One of the most promising areas of research for this compound is its anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

A notable study reported that a related compound showed a GI(50) value of 40 nM against the IGROVI ovarian tumor cell line, indicating potent cytotoxicity .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Research has highlighted its role in modulating various biological pathways by inhibiting specific enzymes involved in disease processes, including those related to cancer progression and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Table 1 summarizes key findings from SAR studies:

| Compound | Modification | Biological Activity |

|---|---|---|

| Ethyl 5-amino-1H-pyrazole-3-carboxylate | Amino group substitution | Enhanced anticancer activity |

| Ethyl 4-methyl-1H-pyrazole-3-carboxylate | Methyl substitution | Altered reactivity; reduced potency |

| Ethyl 5-cyano-4-methyl-1H-pyrazole | Cyano group presence | Increased antimicrobial efficacy |

These studies suggest that minor modifications to the pyrazole scaffold can lead to significant changes in biological activity, underscoring the importance of SAR in drug design.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

- Study on Anticancer Effects : A series of experiments involving animal models indicated that treatment with this compound led to significant tumor reduction compared to controls, with minimal side effects observed .

- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives significantly inhibited bacterial growth, with some compounds showing effectiveness comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.